![molecular formula C9H8N2O B067556 6-Aminoquinolin-5-ol CAS No. 163672-81-9](/img/structure/B67556.png)
6-Aminoquinolin-5-ol
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Overview
Description
6-Aminoquinolin-5-ol is a chemical compound with the CAS Number: 163672-81-9. It has a molecular weight of 160.18 . The IUPAC name for this compound is 6-amino-5-quinolinol .
Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .Chemical Reactions Analysis
The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . The LUMO and HOMO were localized on the entire molecule .Physical And Chemical Properties Analysis
The storage temperature for 6-Aminoquinolin-5-ol is between 28 C . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Pharmaceutical Applications
Quinoline motifs, including 6-Aminoquinolin-5-ol, are essential in several pharmacologically active heterocyclic compounds . They play a significant role in the synthesis of natural products and drug design . These compounds show pharmacological activity, particularly anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .
Antioxidant Activity
Novel quinoline derivatives, synthesized based on 6-amino-substituted quinoline, have been studied for their antioxidant activity . The rate of the reaction between OH radicals and quinoline derivatives is determined by the photometric method . These derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of the compounds .
Fluorescence Probes
Quinoline derivatives, including 6-Aminoquinolin-5-ol, have established applications as fluorescence probes and sensors . The measurement of quantum yield may provide valuable information concerning potential application of these compounds as fluorescence probes .
Photophysical Properties
The photophysical properties of novel quinoline derivatives, such as UV-Vis absorption and fluorescence maxima, and Stokes shift are also reported . These properties are important to study by UV-Vis and steady-state fluorescence spectroscopies .
Scavengers of Free Radicals
Certain derivatives of quinoline, including 6-Aminoquinolin-5-ol, can act as scavengers of free radicals . In the human organism, oxidative damage plays an important role in the initiation and progression of various diseases .
Industrial Chemistry
Quinoline motifs are also used in various applications in industrial chemistry . The specific applications of 6-Aminoquinolin-5-ol in this field would require further research.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 8-aminoquinolines, a related class of compounds, are effective against the liver stages of plasmodium infections . They are used for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
8-aminoquinolines, such as primaquine and tafenoquine, are known to be effective against asexual blood stages of certain plasmodium species
Biochemical Pathways
8-aminoquinolines are known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This suggests that 6-Aminoquinolin-5-ol may also interact with similar biochemical pathways.
Result of Action
Related compounds like 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, suggesting that 6-aminoquinolin-5-ol may have similar effects .
Action Environment
It is known that the compound should be stored at temperatures between 28°c . This suggests that temperature could be an important environmental factor influencing the stability of the compound.
properties
IUPAC Name |
6-aminoquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECVMHOCXKYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597074 |
Source
|
Record name | 6-Aminoquinolin-5(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163672-81-9 |
Source
|
Record name | 6-Aminoquinolin-5(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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